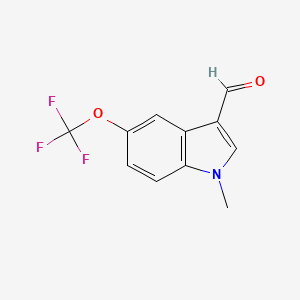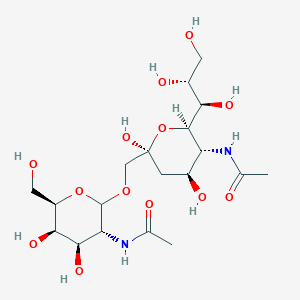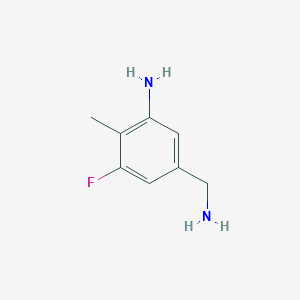
5-(Aminomethyl)-3-fluoro-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-3-fluoro-2-methylaniline is an organic compound characterized by the presence of an amino group attached to a benzene ring substituted with a fluorine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-fluoro-2-methylaniline typically involves multi-step organic reactions. One common method includes:
Nitration and Reduction: Starting from 3-fluoro-2-methylaniline, the compound undergoes nitration to introduce a nitro group at the para position relative to the amino group. This is followed by reduction to convert the nitro group to an amino group.
Formylation and Reduction: The intermediate is then subjected to formylation to introduce a formyl group, which is subsequently reduced to yield the aminomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation processes to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Aminomethyl)-3-fluoro-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted anilines with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 5-(Aminomethyl)-3-fluoro-2-methylaniline serves as a building block for the synthesis of more complex molecules. Its unique substitution pattern allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology
The compound can be used in the design of bioactive molecules, including enzyme inhibitors and receptor modulators. Its structural features enable interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
The compound finds applications in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of dyes, pigments, and polymers with specific properties.
Wirkmechanismus
The mechanism by which 5-(Aminomethyl)-3-fluoro-2-methylaniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the aminomethyl group can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-2-methylaniline: Lacks the aminomethyl group, making it less versatile in certain synthetic applications.
5-(Aminomethyl)-2-methylaniline: Lacks the fluorine atom, which can affect its reactivity and binding properties.
5-(Aminomethyl)-3-chloro-2-methylaniline: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical behavior and applications.
Uniqueness
5-(Aminomethyl)-3-fluoro-2-methylaniline is unique due to the combination of the fluorine atom and the aminomethyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H11FN2 |
|---|---|
Molekulargewicht |
154.18 g/mol |
IUPAC-Name |
5-(aminomethyl)-3-fluoro-2-methylaniline |
InChI |
InChI=1S/C8H11FN2/c1-5-7(9)2-6(4-10)3-8(5)11/h2-3H,4,10-11H2,1H3 |
InChI-Schlüssel |
PPRRIFVWVXQEEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1F)CN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


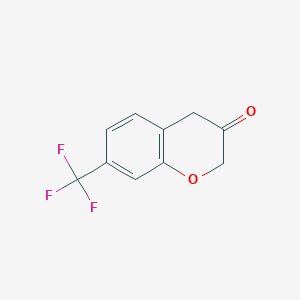
![1-[2-(Dimethylamino)ethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12849145.png)

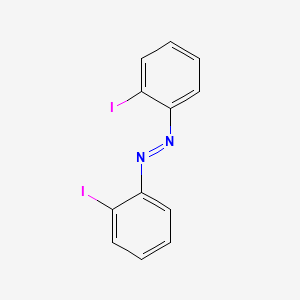
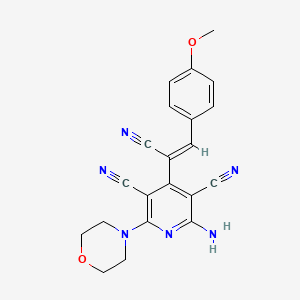
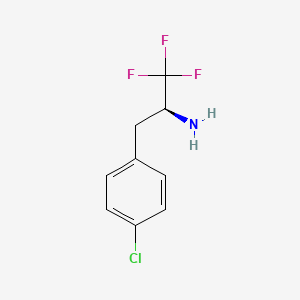
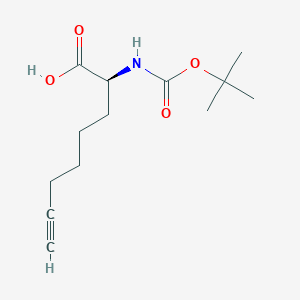
![6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B12849195.png)
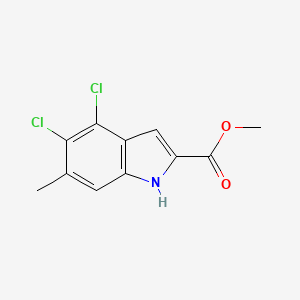
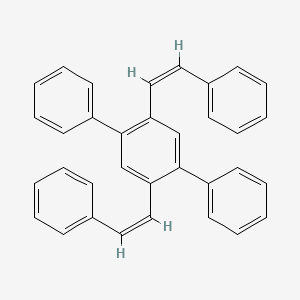
![4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849214.png)

